

# Measuring 11 $\beta$ -HSD1 Inhibition with (R)-BMS-816336: Application Notes and Protocols

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## Compound of Interest

Compound Name: (R)-BMS-816336

Cat. No.: B10819835

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## Introduction

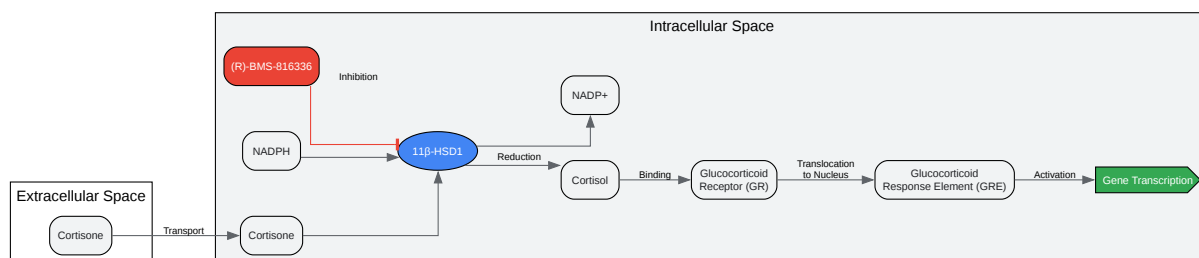
11 $\beta$ -hydroxysteroid dehydrogenase type 1 (11 $\beta$ -HSD1) is a critical enzyme in the glucocorticoid signaling pathway, primarily responsible for the conversion of inactive cortisone to active cortisol in key metabolic tissues, including the liver, adipose tissue, and the brain.

Dysregulation of 11 $\beta$ -HSD1 activity has been implicated in a range of metabolic disorders such as obesity, insulin resistance, and type 2 diabetes. Consequently, the development of potent and selective 11 $\beta$ -HSD1 inhibitors has become a significant area of therapeutic interest.

**(R)-BMS-816336** is a potent and orally active inhibitor of 11 $\beta$ -HSD1. This document provides detailed application notes and protocols for measuring the inhibitory activity of **(R)-BMS-816336** and similar compounds against 11 $\beta$ -HSD1. These guidelines are intended for researchers, scientists, and drug development professionals working on the characterization of 11 $\beta$ -HSD1 inhibitors.

## Signaling Pathway of 11 $\beta$ -HSD1

The primary function of 11 $\beta$ -HSD1 is the NADPH-dependent reduction of cortisone to cortisol, thereby amplifying local glucocorticoid action. This intracellular cortisol then binds to the glucocorticoid receptor (GR), leading to the transcription of glucocorticoid-responsive genes.



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**Figure 1:** 11β-HSD1 signaling pathway and point of inhibition.

## Quantitative Data Summary

The inhibitory potency of **(R)-BMS-816336** and its related compounds against 11β-HSD1 has been determined in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of **(R)-BMS-816336** and Related Compounds

Compound	Target	Species	Assay Type	IC50 (nM)	Reference
(R)-BMS-816336	11 $\beta$ -HSD1	Human	Enzyme Assay	14.5	[1]
11 $\beta$ -HSD1	Mouse	Enzyme Assay	50.3	[1]	
11 $\beta$ -HSD1	Cynomolgus Monkey	Enzyme Assay	16	[1]	
BMS-816336	11 $\beta$ -HSD1	Human	Enzyme Assay	3.0	[2][3][4]
11 $\beta$ -HSD1	Human (HEK cells)	Cellular Assay	37.3	[4]	
11 $\beta$ -HSD1	Mouse (3T3-L1 cells)	Cellular Assay	28.6	[4]	
11 $\beta$ -HSD2	Human	Enzyme Assay	>10,000-fold selectivity	[2][3]	
(Rac)-BMS-816336	11 $\beta$ -HSD1	Human	Enzyme Assay	10	[5]
11 $\beta$ -HSD1	Mouse	Enzyme Assay	68	[5]	

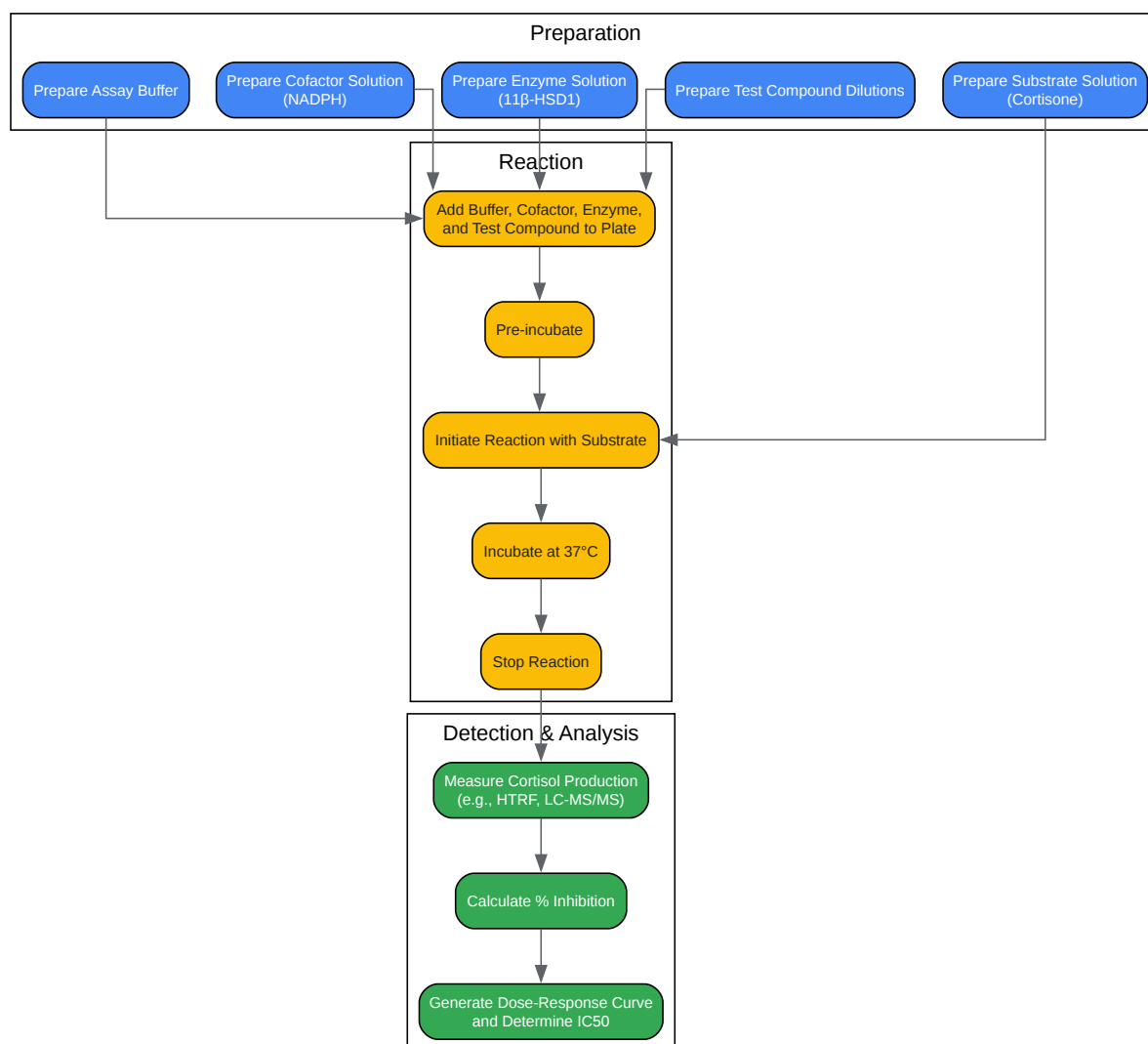
Table 2: In Vivo Efficacy of BMS-816336

Species	Model	Parameter	Value	Reference
Cynomolgus Monkey	-	ED50	0.12 mg/kg	[2][3]
DIO Mice	-	ED50	8.6 mg/kg	[4]
DIO Mice	-	Plasma EC50	0.85 $\mu$ M	[4]

## Experimental Protocols

## In Vitro 11 $\beta$ -HSD1 Enzyme Inhibition Assay

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of a test compound against purified 11 $\beta$ -HSD1.



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**Figure 2:** Workflow for the in vitro 11β-HSD1 enzyme inhibition assay.

#### Materials:

- Human recombinant 11 $\beta$ -HSD1
- Cortisone (substrate)
- NADPH (cofactor)
- Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 1 mM EDTA)
- Test compound (**(R)-BMS-816336**)
- DMSO
- 384-well assay plates
- Detection reagent (e.g., HTRF cortisol kit) or access to LC-MS/MS

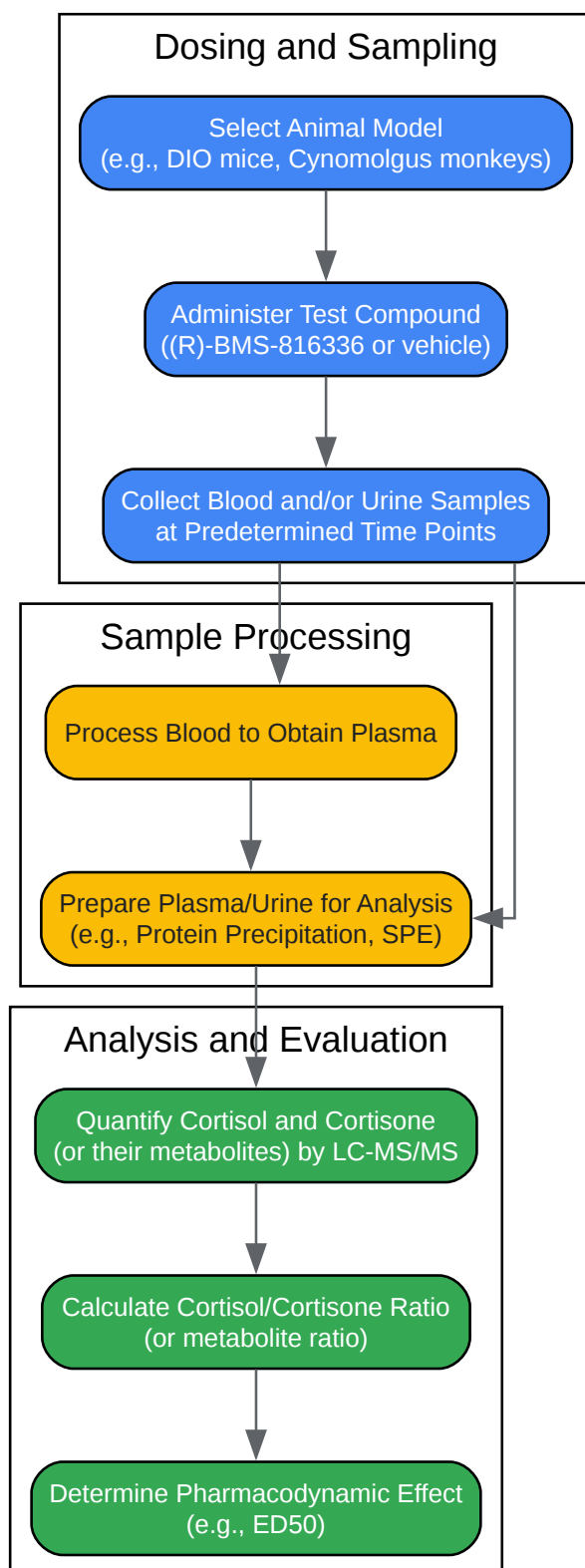
#### Procedure:

- **Compound Preparation:** Prepare a serial dilution of **(R)-BMS-816336** in DMSO. Further dilute these solutions in assay buffer to the final desired concentrations.
- **Assay Plate Preparation:** Add the diluted compound solutions to the wells of a 384-well plate. Include control wells containing only DMSO (for 0% inhibition) and wells with a known potent inhibitor or no enzyme (for 100% inhibition).
- **Enzyme and Cofactor Addition:** Prepare a solution of 11 $\beta$ -HSD1 and NADPH in assay buffer. Add this solution to all wells.
- **Pre-incubation:** Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
- **Reaction Initiation:** Prepare a solution of cortisone in assay buffer. Add this solution to all wells to start the enzymatic reaction.
- **Incubation:** Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

- **Reaction Termination:** Stop the reaction by adding a stop solution (e.g., a strong acid or a specific inhibitor at a high concentration).
- **Detection:** Measure the amount of cortisol produced. This can be done using various methods, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- **Data Analysis:** Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## In Vivo Assessment of 11 $\beta$ -HSD1 Inhibition

This protocol outlines a general procedure to evaluate the in vivo efficacy of an 11 $\beta$ -HSD1 inhibitor by measuring the ratio of cortisol to cortisone in plasma or the ratio of their metabolites in urine.



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**Figure 3:** General workflow for in vivo assessment of 11 $\beta$ -HSD1 inhibition.



#### Materials:

- Test animals (e.g., diet-induced obese mice)
- **(R)-BMS-816336** formulated for oral administration
- Vehicle control
- Blood collection tubes (e.g., with EDTA)
- Metabolic cages for urine collection
- Centrifuge
- LC-MS/MS system

#### Procedure:

- Animal Dosing: Acclimatize the animals to the housing conditions. Divide the animals into groups and administer **(R)-BMS-816336** or vehicle control orally at various doses.
- Sample Collection:
  - Plasma: Collect blood samples at specified time points after dosing via an appropriate method (e.g., tail vein, retro-orbital). Centrifuge the blood to separate the plasma.
  - Urine: House animals in metabolic cages and collect urine over a defined period (e.g., 24 hours).
- Sample Preparation for LC-MS/MS:
  - Plasma: Perform protein precipitation by adding a solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant.
  - Urine: Thaw and centrifuge the urine samples. A solid-phase extraction (SPE) step may be necessary for cleanup and concentration of the analytes.[6]
- LC-MS/MS Analysis:

- Develop and validate an LC-MS/MS method for the simultaneous quantification of cortisol and cortisone.
- Chromatography: Use a C18 reversed-phase column. The mobile phase can consist of a gradient of water and methanol or acetonitrile with a modifier like formic acid or ammonium fluoride.[\[7\]](#)
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for cortisol, cortisone, and their deuterated internal standards should be used.
- Data Analysis:
  - Calculate the concentrations of cortisol and cortisone in each sample.
  - Determine the cortisol/cortisone ratio. In urine, the ratio of their metabolites (e.g., (tetrahydrocortisol + allo-tetrahydrocortisol)/tetrahydrocortisone) can also be used as a biomarker of 11 $\beta$ -HSD1 activity.[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
  - Evaluate the dose-dependent effect of **(R)-BMS-816336** on this ratio to determine the in vivo pharmacodynamic effect, such as the ED50.

## Detailed LC-MS/MS Protocol for Cortisol and Cortisone Quantification in Human Urine

This protocol provides a more detailed example for the quantification of cortisol and cortisone in human urine, adapted from published methods.[\[6\]](#)[\[11\]](#)[\[12\]](#)

### Sample Preparation:

- Thaw frozen urine samples at room temperature.
- Centrifuge a 10 mL aliquot at 3000 x g for 10 minutes.
- To 500  $\mu$ L of the supernatant, add an internal standard solution containing deuterated cortisol (e.g., d4-cortisol) and deuterated cortisone.

- Perform solid-phase extraction (SPE) for sample cleanup and concentration.
  - Condition an SPE column (e.g., Oasis HLB) with methanol and then water.
  - Load the urine sample.
  - Wash the column with water and then a weak organic solvent solution.
  - Elute the analytes with methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a solution compatible with the LC mobile phase.

#### LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 analytical column (e.g., 2.1 x 50 mm, <2 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.
- Flow Rate: 0.2-0.5 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization: Electrospray ionization (ESI) in positive mode.
- MRM Transitions:
  - Cortisol: e.g., m/z 363.2 -> 121.1

- Cortisone: e.g., m/z 361.2 -> 163.1
- d4-Cortisol: e.g., m/z 367.2 -> 121.1
- (Internal standards will have their specific transitions)

#### Calibration and Quantification:

- Prepare a calibration curve using a surrogate matrix (e.g., phosphate-buffered saline) spiked with known concentrations of cortisol and cortisone.
- Process the calibrators and quality control samples alongside the unknown samples.
- Quantify the analytes in the unknown samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

## Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the evaluation of **(R)-BMS-816336** and other 11 $\beta$ -HSD1 inhibitors. The combination of in vitro enzyme and cellular assays with in vivo pharmacodynamic studies allows for a thorough characterization of the potency, selectivity, and efficacy of these compounds. The detailed LC-MS/MS methodology is crucial for the accurate measurement of cortisol and cortisone levels, which are key biomarkers for assessing 11 $\beta$ -HSD1 activity in both preclinical and clinical settings. These methods will aid researchers in the ongoing development of novel therapeutics targeting 11 $\beta$ -HSD1 for the treatment of metabolic diseases.

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